

# Puxitatug Samrotecan: Efficacy in Tumors with Low vs. High B7-H4 Expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | Puxitatug samrotecan drug-linker |           |
| Cat. No.:            | B15605162                        | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

Puxitatug samrotecan (AZD8205) is an investigational antibody-drug conjugate (ADC) that targets B7-H4 (also known as VTCN1), a transmembrane protein overexpressed in various solid tumors with limited expression in normal tissues. This guide provides a comparative analysis of the preclinical and clinical efficacy of puxitatug samrotecan in tumors with varying levels of B7-H4 expression, based on currently available data.

#### **Mechanism of Action**

Puxitatug samrotecan is composed of a humanized anti-B7-H4 monoclonal antibody linked to a topoisomerase 1 inhibitor payload.[1][2] Upon binding to B7-H4 on the surface of tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to DNA damage and apoptosis.[2][3] The bystander effect of the released payload can also induce cell death in neighboring tumor cells with low or no B7-H4 expression.[1]



#### Mechanism of Action of Puxitatug Samrotecan



Click to download full resolution via product page

Caption: Mechanism of action of Puxitatug Samrotecan.



## Preclinical Efficacy: Correlation with B7-H4 Expression

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated a correlation between B7-H4 expression levels and the antitumor activity of puxitatug samrotecan.[1][4]

#### Key Findings:

- In a study of 26 PDX tumors, a single administration of puxitatug samrotecan (3.5 mg/kg) resulted in a 69% overall response rate.[1][4]
- Tumor response was found to be correlated with cell surface B7-H4 expression levels.[3]
- In homologous recombination repair (HRR) proficient models, response to puxitatug samrotecan correlated with elevated levels of B7-H4.[1][4]
- Combination therapy with the PARP1-selective inhibitor AZD5305 sensitized tumors with very low B7-H4 expression to puxitating samrotecan treatment.[2][4]

These preclinical findings established a clear rationale for investigating the relationship between B7-H4 expression and clinical efficacy.

## **Clinical Efficacy: The BLUESTAR Trial**

The ongoing Phase 1/2a BLUESTAR trial (NCT05123482) is evaluating the safety and efficacy of puxitating samrotecan in patients with advanced solid tumors.[5][6]

#### **Patient Selection and B7-H4 Expression Levels**

Patients enrolled in the expansion cohorts of the BLUESTAR trial were required to have B7-H4-positive tumors, defined as ≥25% of tumor cells with membrane staining for B7-H4 at any intensity, as determined by immunohistochemistry (IHC).[7]

While a standardized "high" vs. "low" cutoff has not been formally established in all readouts, some analyses have considered a "low" B7-H4 expression group as those with ≥25% to <50% of tumor cells staining positive.[7]



#### **Efficacy Across a Range of B7-H4 Expression**

A key finding from the BLUESTAR trial is that puxitating samrotecan has shown promising efficacy across a range of B7-H4 expression levels.[5][8] Notably, responses have been observed in patients with low B7-H4 expression (≥25% to <50%).[7] This suggests that even a moderate level of target expression may be sufficient for clinical activity.

### **Quantitative Efficacy Data**

The following tables summarize the reported efficacy of puxitatug samrotecan in different patient cohorts from the BLUESTAR trial. It is important to note that a direct statistical comparison of efficacy between prospectively defined "low" and "high" B7-H4 expression groups has not yet been publicly presented. The data reflects the overall efficacy in B7-H4 positive populations.

Table 1: Efficacy in Advanced/Metastatic Endometrial Cancer (SGO 2025)[5][9]

| Efficacy Endpoint                         | Puxitatug Samrotecan 2.0<br>mg/kg (n=26) | Puxitatug Samrotecan 2.4<br>mg/kg (n=26) |
|-------------------------------------------|------------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)             | 34.6%                                    | 38.5%                                    |
| 12-week Disease Control Rate              | 80.8% (95% CI, 60.6%-93.4%)              | 84.6% (95% CI, 66.1%-95.6%)              |
| Median Progression-Free<br>Survival (PFS) | 7.0 months (95% CI, 4.5-9.0)             | 7.0 months (95% CI, 5.5-9.2)             |

Median B7-H4 expression was 57.5% in the 2.0 mg/kg cohort and 55.0% in the 2.4 mg/kg cohort.[5]

Table 2: Efficacy in Heavily Pretreated Advanced Solid Tumors (ESMO 2024)[10]

| Efficacy Endpoint             | Puxitatug Samrotecan ≥1.6 mg/kg (n=44) |
|-------------------------------|----------------------------------------|
| Objective Response Rate (ORR) | 20.5% (9 partial responses)            |

This cohort included patients with ovarian, breast, and endometrial cancer.[10]



## Experimental Protocols B7-H4 Expression Assessment

- Assay: B7-H4 expression was centrally assessed using a validated immunohistochemistry (IHC) assay.
- Method: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were stained with an anti-B7-H4 antibody.
- Scoring: The percentage of tumor cells with membrane staining for B7-H4 at any intensity was determined.
- Inclusion Criterion: For enrollment in expansion cohorts, ≥25% of tumor cells were required to show B7-H4 membrane staining.

### Clinical Trial Design (BLUESTAR - NCT05123482)

The BLUESTAR trial is a multi-center, open-label, Phase 1/2a study with dose escalation and expansion cohorts.[6]

- Dose Escalation: Evaluated the safety and tolerability of ascending doses of puxitatug samrotecan to determine the recommended Phase 2 dose.
- Dose Expansion: Enrolled patients with specific tumor types (e.g., endometrial, ovarian, breast cancer) with confirmed B7-H4 expression to further evaluate safety and antitumor activity.[6]
- Treatment Administration: Puxitatug samrotecan was administered intravenously every 3 weeks.[9]
- Efficacy Evaluation: Tumor responses were assessed by investigators according to RECIST v1.1 criteria.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Collection Data from Design and Preclinical Evaluation of a Novel B7-H4â Directed Antibodyâ Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 Clinical Cancer Research Figshare [aacr.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate,
   AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. A Phase I/IIa Study of AZD8205 given alone or Combined, in Participants with Advanced/Metastatic Solid Malignancies [astrazenecaclinicaltrials.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. Novel Antibody Drug Conjugate Puxitatug Samrotecan May Demonstrate Manageable Safety Profile and Preliminary Efficacy in First in Human Trial - The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Puxitatug Samrotecan: Efficacy in Tumors with Low vs. High B7-H4 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605162#puxitatug-samrotecan-efficacy-in-tumors-with-low-vs-high-b7-h4-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com